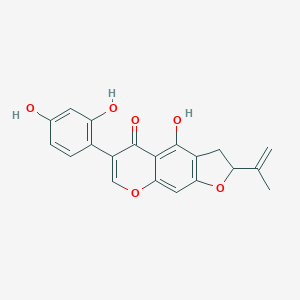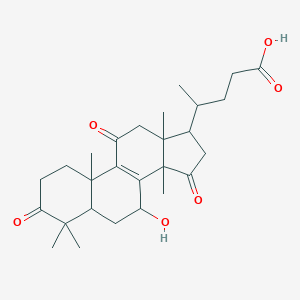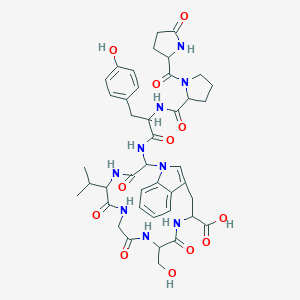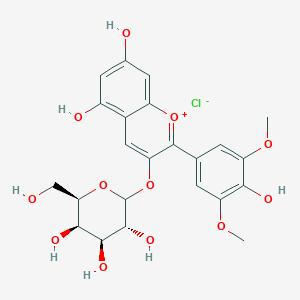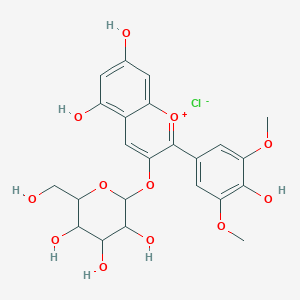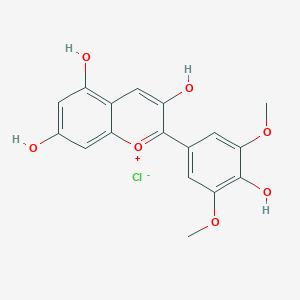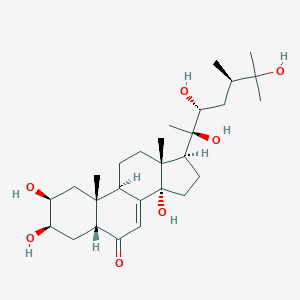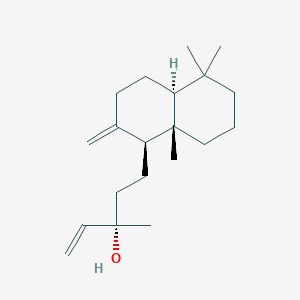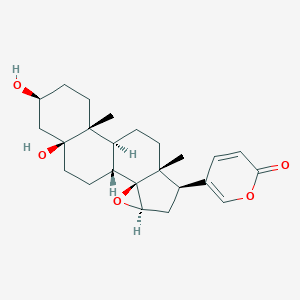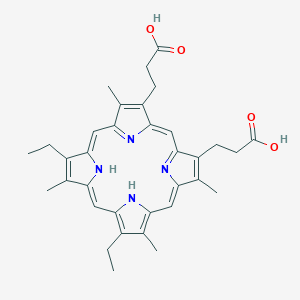
Mesoporphyrin IX
Descripción general
Descripción
Mesoporphyrin IX is a porphyrin molecule that is widely used in scientific research. It is a tetrapyrrole compound that has attracted significant attention due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Interaction with Cellular and Molecular Structures
- Mesoporphyrin IX is known to interact with cellular structures and molecules. For instance, its interaction with human telomeric DNA and selectivity for G-quadruplexes was examined, showing that it binds in a specific 1:1 stoichiometry and stabilizes these structures (Nicoludis et al., 2012). This study highlights Mesoporphyrin IX's potential in understanding DNA structures and functions.
Porphyrin Dimerization and Spectroscopy
- Mesoporphyrin IX's properties have been investigated in the context of dimerization and spectroscopy. For example, research on its dimerization equilibrium in aqueous solutions has provided insights into porphyrin aggregation processes, highlighting its utility in studying molecular interactions (Margalit & Rotenberg, 1984).
Applications in Biochemistry and Biophysics
- In biochemical and biophysical studies, Mesoporphyrin IX is used to explore protein conformation and prosthetic group configurations, as seen in studies with horseradish peroxidase (Gafert et al., 1994). This demonstrates its role in elucidating protein structures and dynamics.
Utility in Studying Photosensitization
- Mesoporphyrin IX's role in photosensitization is of interest, especially in the context of generating reactive oxygen species (ROS) and its binding ability in liposomes. This is significant for understanding cellular damage mechanisms and the development of sensitizers (Veres et al., 2012).
Exploration of Catalytic Nucleic Acids
- Studies have explored Mesoporphyrin IX in the context of catalytic nucleic acids, particularly in the development of light-up probes and DNAzymes. This research opens new avenues in sensor technology and bioanalytical applications (Yang et al., 2019).
Propiedades
Número CAS |
493-90-3 |
|---|---|
Nombre del producto |
Mesoporphyrin IX |
Fórmula molecular |
C34H38N4O4 |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42) |
Clave InChI |
NCAJWYASAWUEBY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C |
Otros números CAS |
68938-72-7 493-90-3 |
Números CAS relacionados |
68938-72-7 (di-hydrochloride) |
Sinónimos |
di-HCl of mesoporphyrin IX ferric mesoporphyrin mesoheme mesoporphyrin mesoporphyrin IX |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

